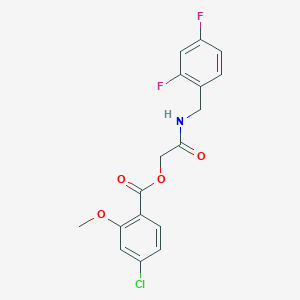

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-chloro-2-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-chloro-2-methoxybenzoate" is a chemically synthesized molecule that appears to be related to a family of benzoate esters. These compounds have been studied for their potential biological activities, such as their interaction with 5-HT4 receptors, which are implicated in various physiological processes including gastrointestinal motility and cognitive functions .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted benzoic acids with various amines or alcohols. For instance, benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid were synthesized using substituted 1-piperidineethanol, resulting in compounds with significant affinity for 5-HT4 receptors . Another related synthesis involved the reaction of 4-chlorophenacyl bromide with 2-methylbenzoic acid to produce 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate . These methods suggest that the synthesis of the compound may involve similar esterification reactions under controlled conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and theoretical methods. For example, the X-ray crystal structures of certain benzoate esters were determined, revealing a cis folded conformation of the ethyl chain and specific orientations of nitrogen lone pairs . Similarly, the structure of 4-amino-5-chloro-2-methoxybenzoic acid was optimized using density functional theory, and its vibrational frequencies were calculated and compared with experimental data . These analyses provide insights into the possible molecular structure of "2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-chloro-2-methoxybenzoate".

Chemical Reactions Analysis

The chemical reactivity of benzoate esters can be influenced by the substituents on the benzene ring and the nature of the ester group. For instance, the introduction of methyl groups on the piperidine ring of a related compound altered its pharmacological profile dramatically . The reactivity of the compound may similarly be influenced by the presence of difluorobenzyl and chloro-methoxybenzoate groups, potentially affecting its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate esters, such as solubility, melting point, and stability, can be crucial for their biological activity and application. Spectroscopic methods like FTIR, FT-Raman, UV, and NMR have been used to characterize these properties in related compounds . The first-order hyperpolarizability and HOMO-LUMO analysis provide information on the nonlinear optical properties and electronic transitions . These studies suggest that "2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-chloro-2-methoxybenzoate" may also exhibit unique physical and chemical properties that could be relevant for its potential applications.

Wissenschaftliche Forschungsanwendungen

Waste-Free Synthesis of Condensed Heterocyclic Compounds

A study by Shimizu et al. (2009) explored the rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes under air, leading to the efficient production of 8-substituted isocoumarin derivatives, some exhibiting solid-state fluorescence. This method showcases the utility of catalytic systems in synthesizing fluorescent heterocyclic compounds, potentially relevant to the synthesis or study of compounds like 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-chloro-2-methoxybenzoate (Shimizu, Hirano, Satoh, & Miura, 2009).

Novel Heterocyclic Compounds for Lipase and α-Glucosidase Inhibition

Bekircan, Ülker, and Menteşe (2015) investigated novel heterocyclic compounds derived from specific acetohydrazide for their lipase and α-glucosidase inhibitory activities. These activities are crucial for developing therapeutic agents against obesity and diabetes, demonstrating the potential of heterocyclic compounds in medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).

Photosensitizers for Photodynamic Therapy

Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds with significant photophysical and photochemical properties, including high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy in cancer treatment. This research highlights the application of complex heterocyclic structures in developing novel therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Zn(II) Compounds

Research by Mahmood-ul-hassan, Chohan, and Supuran (2002) on Zn(II) compounds of Schiff bases derived from benzothiazoles demonstrated significant antibacterial properties against pathogenic bacterial species. This study indicates the potential of such compounds in developing new antibacterial agents, which could be relevant for derivatives of the compound (Mahmood-ul-hassan, Chohan, & Supuran, 2002).

Eigenschaften

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 4-chloro-2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF2NO4/c1-24-15-6-11(18)3-5-13(15)17(23)25-9-16(22)21-8-10-2-4-12(19)7-14(10)20/h2-7H,8-9H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJECWNWMBBBSFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate](/img/structure/B2502902.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2502903.png)

![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2502904.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2502906.png)

![2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2502907.png)

![(1S,2S,5R,6S)-2-Amino-2-ethoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2502909.png)

![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2502910.png)

![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/no-structure.png)

![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)

![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2502924.png)